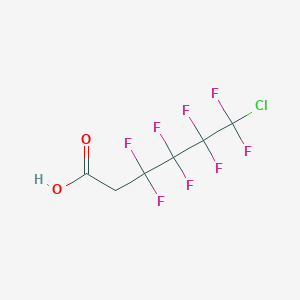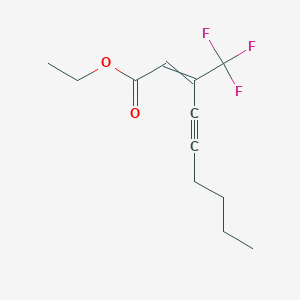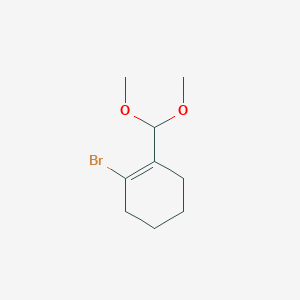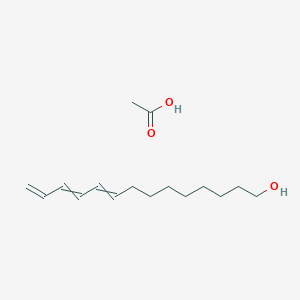
Acetic acid;tetradeca-9,11,13-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tetradeca-9,11,13-trien-1-ol is a chemical compound with the molecular formula C16H26O2. . This compound is characterized by its unique structure, which includes a long carbon chain with multiple double bonds and an acetate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-9,11,13-trien-1-ol typically involves the reaction of crotyl alcohol with 1,9-decadiyne as starting materials . The process includes several steps, such as chlorination, pyrolysis, and aqueous chlorination, followed by electrolytic reduction to obtain the final product .
Industrial Production Methods
Industrial production of this compound is carried out in a closed system to ensure safety and efficiency. The active substance is applied in droplets on a card board during the production process . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .
Scientific Research Applications
Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products, such as synthetic fibers and fabrics.
Mechanism of Action
The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to acetic acid;tetradeca-9,11,13-trien-1-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and chemical properties. The presence of multiple double bonds and an acetate group gives it distinct reactivity and functionality, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
138039-09-5 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
acetic acid;tetradeca-9,11,13-trien-1-ol |
InChI |
InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4) |
InChI Key |
IPVWQJRPCYLDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC=CC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
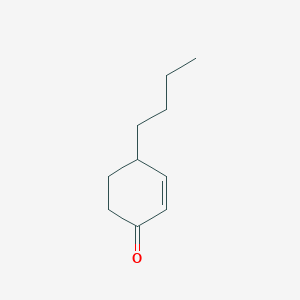
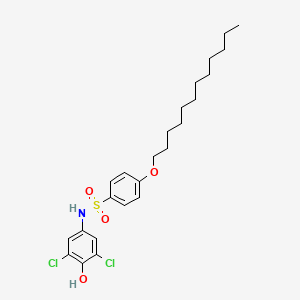
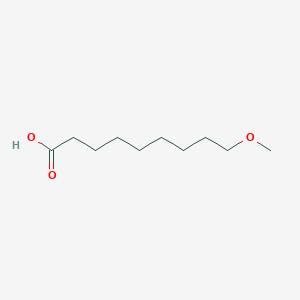
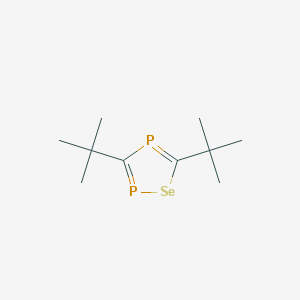
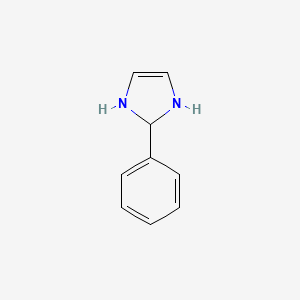
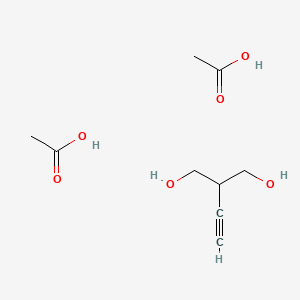
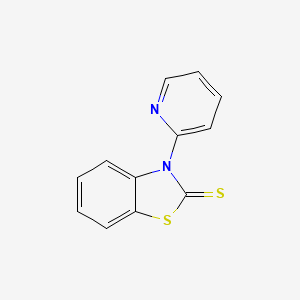
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
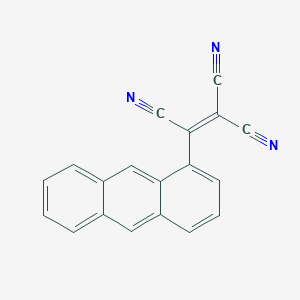
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
